N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide

TSHR Antagonism Glycoprotein Hormone Receptor Selectivity GPCR Pharmacology

N-(Benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide (CAS 941903-16-8) is a synthetic heterobifunctional molecule belonging to the 5-methylisoxazole-3-carboxamide class of glycoprotein hormone receptor modulators. It features a benzo[b]thiophene moiety linked to a methylisoxazole ring via a carboxamide bridge.

Molecular Formula C13H10N2O2S
Molecular Weight 258.3
CAS No. 941903-16-8
Cat. No. B2827326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide
CAS941903-16-8
Molecular FormulaC13H10N2O2S
Molecular Weight258.3
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=C3
InChIInChI=1S/C13H10N2O2S/c1-8-6-11(15-17-8)13(16)14-10-2-3-12-9(7-10)4-5-18-12/h2-7H,1H3,(H,14,16)
InChIKeyADKRAXSKTINWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(Benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide: Biochemical Profile and Research Procurement Rationale


N-(Benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide (CAS 941903-16-8) is a synthetic heterobifunctional molecule belonging to the 5-methylisoxazole-3-carboxamide class of glycoprotein hormone receptor modulators [1]. It features a benzo[b]thiophene moiety linked to a methylisoxazole ring via a carboxamide bridge. Unlike broader-spectrum kinase inhibitors within this chemotype, this compound demonstrates a distinct selectivity profile against the thyrotropin receptor (TSHR) over other glycoprotein hormone receptors, which is a critical differentiator for programs targeting thyroid-related pathologies without cross-reactivity on reproductive hormone axes [1][2].

Procurement Risk Analysis: Why Generic 5-Methylisoxazole-3-Carboxamides Cannot Substitute for N-(Benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide


In-class substitution of 5-methylisoxazole-3-carboxamide analogs is unreliable due to profound target engagement shifts driven by minor structural modifications. The core scaffold is promiscuously associated with kinases like CSF-1R and c-KIT [1]. The specific identity of the aryl substituent on the carboxamide critically dictates the primary receptor pharmacology. Substituting the benzo[b]thiophen-5-yl group for a tetrahydrobenzothienyl or simple phenyl ring can completely invert the primary target from TSHR antagonism to kinase inhibition [2], contaminating functional assays with off-target signaling artifacts and invalidating pharmacological conclusions [3].

Quantitative Differentiation Guide: N-(Benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide vs. Structural Analogs


TSHR Antagonism Potency Superiority vs. FSH Receptor and LHCGR Selectivity

N-(Benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide functions as a TSHR antagonist with an IC50 of 82 nM in human TSHR-expressing HEK293 cells [1]. This activity is differentiated from its negligible activity at the follicle-stimulating hormone (FSH) receptor (IC50 = 10,000 nM) and luteinizing hormone/choriogonadotropin receptor (LHCGR; IC50 = 35,000 nM) [1]. The resulting selectivity window is a 122-fold preference for TSHR over FSH receptor. In contrast, many in-class 5-methylisoxazole analogs optimized for kinase inhibition exhibit no significant TSHR activity, making this compound a specific probe for TSHR-mediated signaling [2].

TSHR Antagonism Glycoprotein Hormone Receptor Selectivity GPCR Pharmacology

Cross-Species TSHR Potency Transmission and Orthologue Differentiation

The compound demonstrates potent activity at rat TSHR with an IC50 of 39 nM, measured in FRTL-5 cells via cAMP reduction [1]. This represents a 2.1-fold potency improvement over the human orthologue (IC50 = 82 nM). This cross-species activity profile is advantageous for translational models, as many TSHR antagonists lose significant potency when bridging from human to rodent receptors. In contrast, the closely related N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methylisoxazole-3-carboxamide does not exhibit this defined TSHR activity profile [2].

Species Orthologue Selectivity TSHR Pharmacology Translational Research

Kinase Counter-Screening: Avoidance of CSF-1R/c-Kit Polypharmacology

While many 5-methylisoxazole-3-carboxamide derivatives are optimized as dual CSF-1R/c-KIT inhibitors with IC50 values in the 31-64 nM range (e.g., compounds 7d, 7e, 9a in the N-(5-amido-2-methylphenyl) series) [1], the target molecule's primary pharmacology is biased toward TSHR antagonism with low affinity for receptor tyrosine kinases [2]. This represents a class-level differentiation: the benzo[b]thiophen-5-yl substituent shifts target engagement away from the heavily populated kinase inhibitor space, reducing polypharmacology concerns.

Kinase Selectivity CSF-1R Inhibition Off-Target Liability

Procurement Application Scenarios for N-(Benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide


TSHR Antagonist Probe Development and Screening Cascade

The compound is suitable as a reference TSHR antagonist for assay development and high-throughput screening (HTS) validation. Its defined IC50 values (human: 82 nM; rat: 39 nM) enable cross-species assay calibration [1]. The low activity at FSH receptor (IC50 = 10,000 nM) and LHCGR (IC50 = 35,000 nM) supports its use as a selective pharmacological tool to confirm TSHR-mediated phenotypes without cross-activating or inhibiting other glycoprotein hormone receptors [1][2].

In Vivo Rodent Proof-of-Concept Studies in Thyroid Disorders

With superior potency at rat TSHR (39 nM) compared to human TSHR (82 nM), this compound is well-suited for in vivo rat models of hyperthyroidism or Graves' disease [1]. Its selectivity over FSH and LH receptors reduces the risk of reproductive axis interference, a common confound when using less selective TSHR modulators. The profile enables target validation in rodent without requiring species-specific tool compounds [1].

Negative Control for Kinase Inhibitor Selectivity Profiling

Because the 5-methylisoxazole-3-carboxamide scaffold is extensively used for CSF-1R/c-KIT inhibition (IC50 31-64 nM for optimized analogs) [1], this compound—which exhibits TSHR-centric pharmacology—can serve as a matched negative control in kinase selectivity panels [2]. This enables researchers to differentiate TSHR-mediated effects from kinase-inhibitor polypharmacology when studying the same chemotype [2].

Structure-Activity Relationship (SAR) Anchor Point for GPCR-Targeted Libraries

For medicinal chemistry programs building glycoprotein hormone receptor-targeted libraries, this compound provides a key SAR data point. The benzo[b]thiophen-5-yl substituent's effect on TSHR selectivity (vs. FSH receptor) can guide the design of next-generation analogs with improved selectivity windows [1][2].

Quote Request

Request a Quote for N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.